

Delphinidin 3-glucoside chloride anti-inflammatory effects vs standard drugs

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Compound Focus: Delphinidin 3-glucoside chloride

CAS No.: 6906-38-3

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Mechanisms of Action: A Multi-Targeted Approach

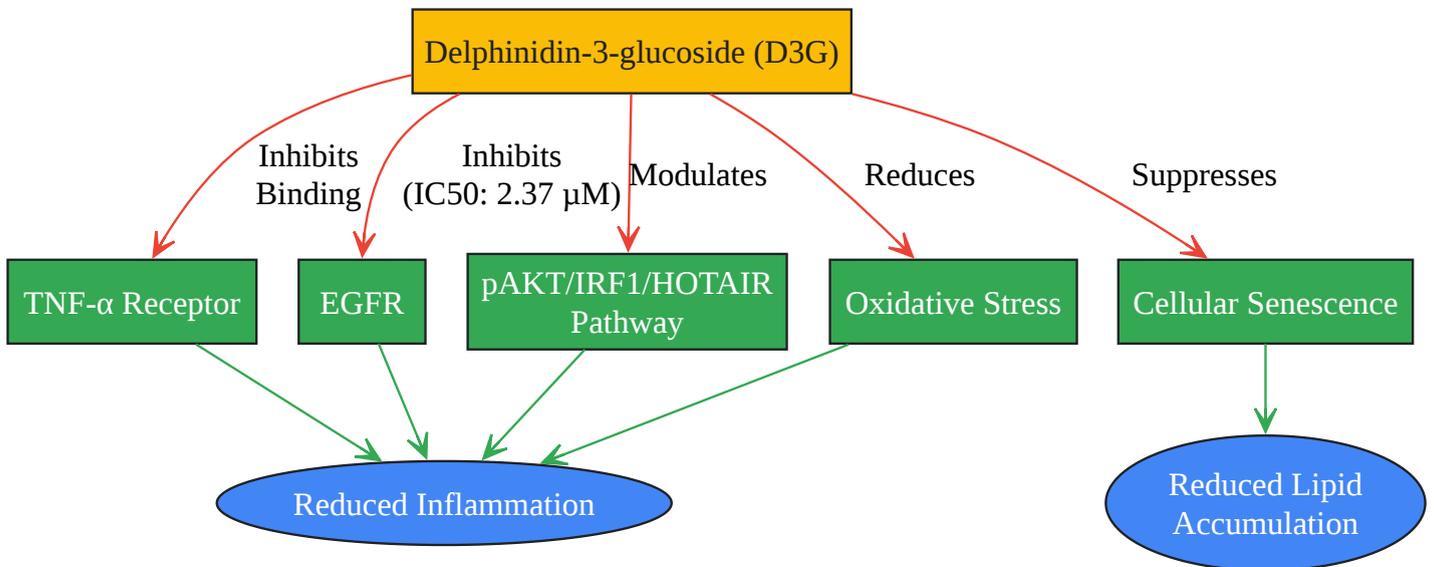
The anti-inflammatory action of Delphinidin-3-glucoside involves modulation of multiple key signaling pathways and targets, which differs from the more targeted mechanism of many standard drugs.

The table below outlines the primary anti-inflammatory mechanisms identified for D3G in preclinical studies.

Target/Pathway	Mechanism of Action	Experimental Evidence
TNF-α Signaling	Inhibits TNF- α and its receptor interaction [1].	Computational docking showed binding to TNF- α receptor, potentially blocking signaling [1].
EGFR	Directly inhibits EGFR activity [2].	In vitro assay showed inhibition with an IC50 of 2.37 μM [2].
pAKT/IRF1/HOTAIR Pathway	Modulates this pathway to exert anti-tumor and anti-inflammatory effects [2].	Identified as a key mechanism in a product description for a commercial research sample [2].

Target/Pathway	Mechanism of Action	Experimental Evidence
Oxidative Stress	Acts as a potent antioxidant, neutralizing free radicals [3].	Common property of anthocyanins; reduces oxidative stress that drives inflammation [4] [3].
Cellular Senescence & Lipid Metabolism	Suppresses senescence-induced lipid accumulation in liver cells [5].	In vitro study on HepG2 cells; reversed expression of senescence- and fat oxidation-related genes [5].

For a visual summary of these multi-targeted mechanisms, see the following pathway diagram.



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Quantitative Comparison with Standard Drugs

The following table places D3G's known quantitative data alongside information for common anti-inflammatory drugs. This highlights where D3G shows promise and where data is lacking for a full comparison.

Compound / Drug	Class / Category	Key Molecular Targets	Reported Potency (IC50)	Primary Clinical Use
Delphinidin-3-glucoside	Anthocyanin (Natural Flavonoid)	TNF- α Receptor, EGFR, pAKT/IRF1 [2] [1]	EGFR: 2.37 μM [2]	Research compound; not a clinical drug [2].
Ibuprofen (Advil)	Non-Steroidal Anti-inflammatory Drug (NSAID) [6]	Cyclooxygenase-1 & 2 (COX-1/2) [6]	Not specified in search results.	Pain, Fever, Inflammation [6].
Hydroxychloroquine	Disease-Modifying Antirheumatic Drug (DMARD) [6]	Toll-like receptors, Autophagy; precise mechanism not fully elucidated [6]	Not specified in search results.	Rheumatoid Arthritis, Lupus, Malaria [6].
Infliximab	Biologic / TNF- α Inhibitor [1]	TNF- α [1]	High affinity for TNF- α (in-silico data) [1]	Autoimmune diseases (e.g., RA, IBD) [1].

Experimental Protocols from Cited Research

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies on D3G.

- **In Vitro Anti-inflammatory and Apoptosis Assay [2]:** D3G was tested at concentrations of **30-100 μ M** for **24 hours** to induce apoptosis in B-cell chronic lymphocytic leukemia (B-CLL) cells, demonstrating its pro-apoptotic and potential anti-inflammatory effects.
- **In Vivo Tumor Growth Inhibition Model [2]:** In a MDA-MB-231-Luc-GFP xenografted athymic BALB/c mice model, D3G was administered at **40 mg/kg/day** via intragastric gavage (i.g.) for **25 days**, leading to significant inhibition of tumor growth.
- **In Silico Molecular Docking [1]:** The interaction between D3G and the TNF- α receptor (PDB ID: 1ncf) was investigated. Protein and ligand (D3G, CID 443650) structures were prepared and docked using **Hex 8.0** software, with results visualized in **Discovery Studio 4.1**.

- **Hepatocyte Lipid Accumulation Study [5]:** HepG2 cells were treated with **0.1 mM Palmitic Acid (PA)** to induce senescence and lipid accumulation. Co-treatment with **10 µM D3G** suppressed this effect. Key methods included:
 - **Fluorescence SA-β-Gal Assay:** To measure cellular senescence.
 - **qRT-PCR:** To analyze gene expression (e.g., SMARCD1, fatty acid oxidation genes).
 - **BODIPY 493/503 Staining:** To quantify intracellular lipid droplets.

Research Implications and Limitations

The data suggests that Delphinidin-3-glucoside operates through a **multi-targeted, "network pharmacology" approach** common to many natural flavonoids [4] [7]. This contrasts with standard drugs like ibuprofen or infliximab, which are designed for high specificity against a single target.

A significant limitation in the current literature is the **lack of direct, side-by-side comparative studies** in identical experimental systems. Furthermore, while standard drugs have extensive human clinical trial data, research on D3G is primarily confined to **in vitro and animal models**. Its low bioavailability, as noted for anthocyanins in general, remains a major challenge for therapeutic development [4].

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